molecular formula C13H23NO4 B15276508 Racemic-(3S,3aS,6aS)-tert-butyl3-(2-hydroxyethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate

Racemic-(3S,3aS,6aS)-tert-butyl3-(2-hydroxyethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate

Cat. No.: B15276508
M. Wt: 257.33 g/mol
InChI Key: YBEGBGHBTNIJLG-DCAQKATOSA-N
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Description

Racemic-(3S,3aS,6aS)-tert-butyl 3-(2-hydroxyethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate is a complex organic compound with a unique structure that includes a furo[2,3-c]pyrrole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Racemic-(3S,3aS,6aS)-tert-butyl 3-(2-hydroxyethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the furo[2,3-c]pyrrole ring system and the introduction of the tert-butyl and hydroxyethyl groups. Common reagents used in the synthesis include tert-butyl bromoacetate, ethyl glyoxylate, and various catalysts and solvents to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

Racemic-(3S,3aS,6aS)-tert-butyl 3-(2-hydroxyethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The furo[2,3-c]pyrrole ring system can be reduced under certain conditions.

    Substitution: The tert-butyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group would yield a carbonyl-containing compound, while reduction of the ring system could lead to a fully saturated derivative.

Scientific Research Applications

Racemic-(3S,3aS,6aS)-tert-butyl 3-(2-hydroxyethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies of enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Racemic-(3S,3aS,6aS)-tert-butyl 3-(2-hydroxyethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Racemic-(3R,3aR,6aR)-tert-butyl 3-(2-hydroxyethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate
  • Racemic-(3S,3aS,6aS)-tert-butyl 3-(2-methoxyethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate

Uniqueness

Racemic-(3S,3aS,6aS)-tert-butyl 3-(2-hydroxyethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate is unique due to its specific combination of functional groups and ring system, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

Molecular Formula

C13H23NO4

Molecular Weight

257.33 g/mol

IUPAC Name

tert-butyl (3R,3aR,6aR)-3-(2-hydroxyethyl)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]pyrrole-5-carboxylate

InChI

InChI=1S/C13H23NO4/c1-13(2,3)18-12(16)14-6-10-9(4-5-15)8-17-11(10)7-14/h9-11,15H,4-8H2,1-3H3/t9-,10-,11-/m0/s1

InChI Key

YBEGBGHBTNIJLG-DCAQKATOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2[C@H](C1)OC[C@@H]2CCO

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1)OCC2CCO

Origin of Product

United States

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